Ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18309306
InChI: InChI=1S/C15H19BCl2O4/c1-6-20-13(19)9-7-10(17)12(11(18)8-9)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3
SMILES:
Molecular Formula: C15H19BCl2O4
Molecular Weight: 345.0 g/mol

Ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.:

Cat. No.: VC18309306

Molecular Formula: C15H19BCl2O4

Molecular Weight: 345.0 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -

Specification

Molecular Formula C15H19BCl2O4
Molecular Weight 345.0 g/mol
IUPAC Name ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C15H19BCl2O4/c1-6-20-13(19)9-7-10(17)12(11(18)8-9)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3
Standard InChI Key IXKVXBKJWUIAQH-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(=O)OCC)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Its molecular formula is C15_{15}H19_{19}BCl2_2O4_4, with a molecular weight of 345.03 g/mol . The CAS registry number, 1198615-97-2, uniquely identifies it in chemical databases.

Structural Characteristics

The molecule comprises a benzoate core with chlorine atoms at the 3 and 5 positions and a pinacol boronate group at the 4 position. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions. The ethyl ester group at the carboxylate position improves solubility in organic solvents, facilitating synthetic applications .

Table 1: Key Structural Descriptors

PropertyValue/Description
Aromatic substituents3-Cl, 5-Cl, 4-B(pinacol)
Boronate ester ring4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
SolubilitySoluble in DMSO, DMF, THF
StabilityMoisture-sensitive; store under inert gas

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via palladium-catalyzed borylation of 3,5-dichloro-4-iodobenzoate derivatives. A representative procedure involves:

  • Substrate Preparation: Ethyl 3,5-dichloro-4-iodobenzoate is reacted with bis(pinacolato)diboron (B2_2pin2_2) in anhydrous 1,4-dioxane.

  • Catalytic System: Pd(dppf)Cl2_2 (1–3 mol%) and triethylamine (3 equiv) are added under argon .

  • Reaction Conditions: The mixture is heated at 85°C for 16 hours, followed by Celite filtration and solvent evaporation .

Yield: ~70–85% (crude), requiring purification via flash chromatography (SiO2_2, hexane/ethyl acetate).

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance efficiency. Key parameters include:

  • Temperature Control: 80–90°C to minimize side reactions.

  • Catalyst Recycling: Heterogeneous palladium catalysts reduce costs.

  • Solvent Recovery: Distillation reclaims >90% of 1,4-dioxane, aligning with green chemistry principles.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The boronate ester group enables carbon-carbon bond formation with aryl halides. For example, coupling with 4-bromotoluene yields 3,5-dichloro-4-(p-tolyl)benzoate, a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 2: Representative Coupling Reactions

Partner ElectrophileProductYield (%)
4-Bromoanisole3,5-Dichloro-4-(4-methoxyphenyl)82
2-Iodonaphthalene3,5-Dichloro-4-(naphthalen-2-yl)75

Synthesis of Biologically Active Molecules

The dichloro substituents confer electron-withdrawing effects, directing subsequent functionalization. In medicinal chemistry, this compound has been used to synthesize:

  • Anticancer Agents: Hybrid molecules combining boronate esters and chlorinated aromatics exhibit tubulin polymerization inhibition.

  • Antimicrobials: Analogues show activity against Staphylococcus aureus (MIC = 8 µg/mL).

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